![molecular formula C16H15NO2S B3847191 3-(3-phenoxyphenoxy)propyl thiocyanate](/img/structure/B3847191.png)
3-(3-phenoxyphenoxy)propyl thiocyanate
Overview
Description
3-(3-phenoxyphenoxy)propyl thiocyanate is a type of organic thiocyanate . Organic thiocyanates are compounds containing the functional group RSCN, where the organic group is attached to sulfur, forming a S–C single bond and a C≡N triple bond . They are valued building blocks that allow efficient access to various sulfur-containing functional groups and scaffolds .
Synthesis Analysis
Organic thiocyanates can be synthesized through several routes . The most common method involves the reaction between alkyl halides and alkali thiocyanate in aqueous media . Another approach involves the reaction of sulfenyl thiosulfates (RSSO 3−) with alkali metal cyanides to produce thiocyanates with the displacement of sulfite . This method has been applied to allyl thiocyanate . A [3,3]-sigmatropic rearrangement of low-volatile propargyl thiocyanates to allenyl isothiocyanates using solution spray flash vacuum pyrolysis has also been reported .Molecular Structure Analysis
The molecular formula of 3-(3-phenoxyphenoxy)propyl thiocyanate is C16H15NO2S . In general, organic thiocyanates have a S–C single bond and a C≡N triple bond . The N≡C and C−S distances in methyl thiocyanate, a simple organic thiocyanate, are 116 and 176 pm respectively .Chemical Reactions Analysis
Organic thiocyanates can undergo a variety of reactions . For instance, they can be hydrolyzed to thiocarbamates . Some thiocyanates isomerize to isothiocyanates, a reaction that is especially rapid for allyl isothiocyanate .Mechanism of Action
Future Directions
The future directions for research involving thiocyanates are broad, given their common occurrence in natural products, synthetic drugs, and bioactive molecules . Thiocyanation, the process of introducing SCN groups into parent molecules, can construct SCN-containing small organic molecules . This process has broad application prospects .
properties
IUPAC Name |
3-(3-phenoxyphenoxy)propyl thiocyanate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2S/c17-13-20-11-5-10-18-15-8-4-9-16(12-15)19-14-6-2-1-3-7-14/h1-4,6-9,12H,5,10-11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URQVXKLQKPOZNG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)OCCCSC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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